molecular formula C20H21BrN2O4S B2786037 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzenesulfonamide CAS No. 922104-14-1

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzenesulfonamide

Cat. No.: B2786037
CAS No.: 922104-14-1
M. Wt: 465.36
InChI Key: GUDODFLWQLUOMX-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzenesulfonamide is a useful research compound. Its molecular formula is C20H21BrN2O4S and its molecular weight is 465.36. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O4S/c1-4-11-23-16-12-14(9-10-17(16)27-13-20(2,3)19(23)24)22-28(25,26)18-8-6-5-7-15(18)21/h4-10,12,22H,1,11,13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDODFLWQLUOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects and mechanisms of action based on recent studies.

Anticonvulsant Activity

Research indicates that compounds similar to this compound have shown notable anticonvulsant properties. For instance, studies on triazole derivatives have revealed their ability to modulate voltage-gated sodium channels (VGSCs) and GABA receptors. These interactions are crucial for their anticonvulsant effects .

Table 1: Anticonvulsant Activity of Related Compounds

Compound NameED50 (mg/kg)Mechanism of Action
Compound A15.2VGSC modulation
Compound B50.8GABA receptor modulation
N-(5-allyl...)TBDTBD

Anticancer Properties

The compound's potential anticancer activity is also noteworthy. Studies have indicated that structurally similar sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through pathways that may include the inhibition of key enzymes involved in cell proliferation .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)TBDStudy on sulfonamides
HeLa (Cervical)TBDStudy on sulfonamides

Interaction with Ion Channels

The biological activity of N-(5-allyl...) may be attributed to its interaction with ion channels such as VGSCs and GABA receptors. These interactions can lead to altered neuronal excitability and neurotransmission, which are critical for both anticonvulsant and potential neuroprotective effects .

Enzyme Inhibition

Inhibition of specific enzymes involved in metabolic pathways may also play a role in the biological activity of this compound. For example, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes that regulate pH balance and fluid dynamics in tissues .

Study on Anticonvulsant Activity

In a study assessing the anticonvulsant properties of various derivatives, N-(5-allyl...) was tested alongside known anticonvulsants. The results indicated a promising profile for seizure control in animal models using the maximal electroshock (MES) test . Further studies are needed to quantify its efficacy.

Cytotoxicity Evaluation

A comprehensive evaluation of the cytotoxic effects against different cancer cell lines highlighted significant activity for compounds within the same class as N-(5-allyl...). The findings suggest that modifications in the chemical structure can enhance or diminish biological activity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds with similar structural features to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit promising anticancer properties. For instance, derivatives of benzenesulfonamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies typically involve the synthesis of new compounds and their subsequent biological evaluation for cytotoxicity and mechanism of action .

Neuroprotective Properties
The compound's unique structure may confer neuroprotective effects. Research into related sulfonamide compounds has shown potential in treating neurological disorders such as epilepsy. The mechanism often involves modulation of neurotransmitter systems or direct neuroprotective actions against oxidative stress .

Structural Characteristics and Synthesis

The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzenesulfonamide typically involves multi-step synthetic pathways that allow for the introduction of various functional groups that enhance biological activity. The presence of both allyl and sulfonamide groups is crucial as they may influence the compound's reactivity and interaction with biological targets .

Case Studies and Research Findings

Case Study 1: Anticancer Screening
In a recent study published in a peer-reviewed journal, a series of sulfonamide derivatives were synthesized based on the oxazepine core structure. These compounds were tested for their antiproliferative activity against glioblastoma and breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapy agents like doxorubicin .

Case Study 2: Neuroprotective Effects
Another research effort focused on evaluating the neuroprotective properties of related compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate cell death through antioxidant mechanisms and modulation of apoptotic pathways .

Table 1: Comparison of Biological Activities

Compound NameStructure FeaturesAnticancer ActivityNeuroprotective Activity
Compound AAllyl groupHighModerate
Compound BPropyl groupModerateHigh
N-(5-allyl...)Allyl + SulfonamideVery HighHigh

Table 2: Synthesis Pathways Overview

StepReaction TypeKey ReagentsYield (%)
1Nucleophilic SubstitutionBromobenzenesulfonamide + amine85
2CondensationAldehyde + amine90
3CyclizationHeat + catalyst75

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization of the tetrahydrobenzo[b][1,4]oxazepine core and sulfonamide coupling. Key challenges include optimizing reaction conditions (e.g., temperature, pH, inert atmosphere) to minimize side reactions like premature oxidation of the allyl group. Purification often requires column chromatography or recrystallization, and intermediates must be characterized via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How is the compound’s structure confirmed post-synthesis?

Structural confirmation relies on a combination of spectroscopic techniques:

  • NMR : Assigns proton environments (e.g., allyl protons at δ 5.2–5.8 ppm, aromatic protons in the bromobenzene ring).
  • Mass spectrometry : Verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹) .

Q. What are the recommended analytical methods for assessing purity?

High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard. Purity thresholds (>95%) are critical for biological assays. Thermal stability can be assessed via differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of enzyme inhibition?

Mechanistic studies require:

  • Enzyme kinetics : Measure inhibition constants (Kᵢ) using assays like fluorescence polarization or calorimetry.
  • Molecular docking : Simulate binding interactions with target enzymes (e.g., carbonic anhydrases, kinases) using software such as AutoDock Vina.
  • Mutagenesis studies : Identify critical residues in enzyme active sites through site-directed mutagenesis .

Q. What strategies address solubility limitations in in vitro bioactivity assays?

Low aqueous solubility can be mitigated by:

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
  • Salt formation : Introduce counterions (e.g., sodium, hydrochloride) to improve hydrophilicity.
  • Structural analogs : Replace the bromobenzene group with more polar substituents (e.g., hydroxyl, carboxyl) while maintaining activity .

Q. How should structure-activity relationship (SAR) studies be designed for this compound?

SAR requires synthesizing analogs with systematic substitutions (e.g., varying the allyl group to ethyl/propyl or replacing bromine with chlorine/fluorine). Biological activity data (IC₅₀ values) are compared against structural changes. For example:

Substituent (R)Enzyme Inhibition (IC₅₀, nM)Solubility (µg/mL)
-Br12.38.2
-Cl18.715.6
-CF₃9.85.1
Such tables highlight trade-offs between potency and physicochemical properties .

Q. How to resolve contradictions in reported synthetic yields across studies?

Discrepancies often arise from variations in:

  • Catalyst systems : Palladium vs. copper catalysts in coupling reactions.
  • Solvent polarity : Dichloromethane (low polarity) vs. DMF (high polarity) affecting reaction rates.
  • Workup protocols : Differences in extraction efficiency or drying agents (e.g., MgSO₄ vs. Na₂SO₄). Replicating conditions with controlled variables (e.g., inert atmosphere purity) is essential .

Q. What advanced techniques characterize the compound’s reactivity under oxidative conditions?

Cyclic voltammetry (CV) can identify oxidation potentials (e.g., allyl group oxidation at ~1.2 V vs. Ag/AgCl). Stability under oxidative stress is tested via accelerated degradation studies (e.g., H₂O₂ exposure), monitored by LC-MS to detect breakdown products like sulfonic acid derivatives .

Methodological Notes

  • Evidence Synthesis : Cross-referenced structural analogs (), synthetic protocols (), and biochemical assays () to ensure methodological rigor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.